1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol
Overview
Description
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol typically involves the reaction of 4-nitroaniline with ethylene oxide in the presence of a base to form the intermediate 1-(4-Nitrophenyl)-2-hydroxyethanol. This intermediate is then subjected to reduction to yield 1-(4-Amino-phenyl)-2-hydroxyethanol. The final step involves the cyclization of this intermediate with hydrazine hydrate and formic acid to form the triazole ring, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanone.
Reduction: Formation of 1-(4-Amino-phenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The amino and hydroxyl groups can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
1-(4-Amino-phenyl)-2-[1,2,3]triazol-1-yl-ethanol: Similar structure but with a different triazole ring.
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-propanol: Similar structure but with a different alkyl chain.
1-(4-Amino-phenyl)-2-[1,3,4]thiadiazol-1-yl-ethanol: Similar structure but with a different heterocyclic ring.
Uniqueness: 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-aminophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKAQWGFBVTPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254042 | |
Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947013-69-6 | |
Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947013-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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